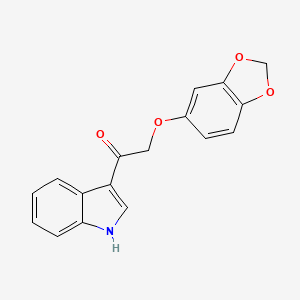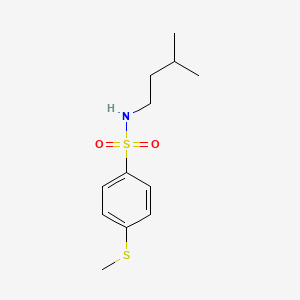![molecular formula C21H16N2O2 B4388069 2-[(4-biphenylyloxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4388069.png)
2-[(4-biphenylyloxy)methyl]-5-phenyl-1,3,4-oxadiazole
Descripción general
Descripción
2-[(4-biphenylyloxy)methyl]-5-phenyl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PBD, and it is a fluorescent dye that is used in several biomedical applications.
Mecanismo De Acción
The mechanism of action of PBD involves its ability to intercalate into DNA and RNA molecules, leading to changes in their conformation and structure. This results in the inhibition of DNA and RNA synthesis, which is the basis for its use as a therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
PBD has been shown to have several biochemical and physiological effects, including its ability to induce apoptosis in cancer cells. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, PBD has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PBD in lab experiments include its high sensitivity and specificity for detecting DNA and RNA. It is also relatively easy to use and can be used in a variety of biological samples. However, the limitations of using PBD include its potential toxicity and the need for specialized equipment for its detection.
Direcciones Futuras
There are several future directions for the use of PBD in scientific research. One potential application is its use as a therapeutic agent for cancer treatment. Additionally, PBD could be used as a marker for the detection of other diseases, such as infectious diseases and autoimmune disorders. Further research is also needed to explore the potential side effects of PBD and to develop safer and more effective methods for its use in scientific research.
Conclusion:
In conclusion, 2-[(4-biphenylyloxy)methyl]-5-phenyl-1,3,4-oxadiazole is a chemical compound that has several scientific research applications. Its ability to intercalate into DNA and RNA molecules makes it a valuable tool for detecting and studying these molecules. Additionally, PBD has potential as a therapeutic agent for cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of PBD and to develop safer and more effective methods for its use in scientific research.
Aplicaciones Científicas De Investigación
PBD has several scientific research applications, including its use as a fluorescent probe for detecting DNA and RNA. It is also used as a fluorescent label for the detection of proteins and peptides in biological samples. Additionally, PBD has been used as a marker for the detection of cancer cells, and it has shown potential as a therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
2-phenyl-5-[(4-phenylphenoxy)methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-3-7-16(8-4-1)17-11-13-19(14-12-17)24-15-20-22-23-21(25-20)18-9-5-2-6-10-18/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBAWVHAKUNZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]benzamide](/img/structure/B4387994.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B4388010.png)

![2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]pentanamide](/img/structure/B4388025.png)

![2-(4-{[(3-chloro-4-methylphenyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4388039.png)
![3-chloro-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]benzamide](/img/structure/B4388040.png)

![methyl 2-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4388049.png)
![1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4388051.png)
![N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4388075.png)
![4-hydroxy-3,3-dimethyl-2-(4-propoxyphenyl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B4388076.png)

![4-ethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4388088.png)